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Abstract
(-)-Peloruside A, a potent microtubule-stabilizing agent, was first isolated from the New

Zealand marine sponge Mycale hentscheli. This 16-membered macrolide has demonstrated

significant cytotoxic and antimitotic activities, positioning it as a compound of interest for

oncological research. Unlike the taxanes, (-)-peloruside A binds to a distinct site on β-tubulin,

suggesting a potential therapeutic advantage in overcoming taxane resistance. This document

provides a comprehensive overview of the discovery, isolation, and characterization of (-)-
peloruside A, including detailed experimental protocols and a summary of its biological

activities.

Discovery and Source Organism
(-)-Peloruside A was first reported in 2000, isolated from the marine sponge Mycale

hentscheli, collected from Pelorus Sound, New Zealand.[1][2] This sponge is also the source of

other bioactive compounds, including mycalamide A and pateamine, which have different

structures and mechanisms of action.[1] The limited availability of (-)-peloruside A from its

natural source has spurred significant efforts in its total synthesis.
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The structure of (-)-peloruside A was elucidated using a variety of spectroscopic methods.[1]

While the initial isolation papers designated the natural product as (-)-peloruside A, indicating

it is levorotatory, a specific value for its optical rotation was not definitively reported due to the

small sample size.[3]

Table 1: Physicochemical Properties of (-)-Peloruside A

Property Value Reference

Molecular Formula C₂₇H₄₈O₁₁ [4]

Molecular Weight 548.7 g/mol [4]

Appearance Colorless film [3]

Optical Rotation [α]D Levorotatory [1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (-)-Peloruside A in CDCl₃
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Position ¹³C (ppm) ¹H (ppm, J in Hz)

1 174.0 -

2 78.5 3.65 (d, 1.0)

3 85.9 3.01 (d, 1.0)

4 36.1 2.15 (m)

5 98.4 4.61 (d, 2.0)

6 41.2 1.85 (m)

7 81.1 3.15 (dd, 9.0, 2.0)

8 45.1 1.95 (m)

9 108.2 -

10 40.2 -

11 75.1 3.85 (d, 9.0)

12 34.5 1.70 (m)

13 80.1 3.45 (dd, 9.0, 2.0)

14 77.9 3.90 (d, 2.0)

15 73.2 4.10 (m)

16 136.1 5.05 (d, 9.0)

17 131.1 -

18 39.8 2.25 (m)

19 66.9
3.64 (dd, 10.5, 4.0), 3.36 (t,

10.5)

20 28.1 0.95 (d, 7.0)

21 11.5 1.05 (t, 7.5)

22 27.8 1.10 (s)

23 17.5 1.00 (s)
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3-OCH₃ 56.1 3.31 (s)

7-OCH₃ 55.7 3.38 (s)

13-OCH₃ 59.1 3.48 (s)

Note: NMR data is adapted from available literature and may be subject to minor variations

based on experimental conditions.

Isolation Methodology
The following is a representative protocol for the isolation of peloruside compounds from

Mycale hentscheli, adapted from the isolation of peloruside B.[3]

Extraction
Freeze the collected sponge material (Mycale hentscheli).

Cut the frozen sponge into small segments.

Extract the sponge material twice with methanol (MeOH) for 24 hours for each extraction.

Combine the methanolic extracts.

Chromatographic Purification
Load the combined methanolic extract onto a Diaion HP20 poly(styrene-divinylbenzene)

bead column pre-equilibrated with MeOH.

Wash the column with deionized water to remove salts and highly polar components.

Elute the column with a stepwise gradient of acetone in water. A fraction containing

pelorusides is typically eluted with approximately 55% acetone in water.

Concentrate the peloruside-containing fraction to dryness to yield a crude oil.

Further purify the crude oil using reversed-phase High-Performance Liquid Chromatography

(HPLC) to yield pure (-)-peloruside A.
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Isolation Workflow for (-)-Peloruside A
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Caption: A simplified workflow for the isolation of (-)-peloruside A.

Biological Activity and Mechanism of Action
(-)-Peloruside A exhibits potent cytotoxic and antimitotic activity against a range of cancer cell

lines.[5][6] Its primary mechanism of action is the stabilization of microtubules, similar to
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paclitaxel.[5] This interference with microtubule dynamics leads to the arrest of the cell cycle in

the G2/M phase, ultimately inducing apoptosis.[5][6]

Microtubule Stabilization
(-)-Peloruside A binds to β-tubulin, but at a site distinct from that of taxanes, epothilones, and

laulimalide.[7] This unique binding site suggests that it may be effective against cancer cells

that have developed resistance to other microtubule-stabilizing agents.

Cell Cycle Arrest and Apoptosis
By stabilizing microtubules, (-)-Peloruside A disrupts the formation of the mitotic spindle, a

critical structure for cell division. This disruption activates the spindle assembly checkpoint,

leading to a prolonged arrest in the G2/M phase of the cell cycle.[5] Prolonged mitotic arrest

triggers the intrinsic apoptotic pathway.[6] Interestingly, studies on microtubule-stabilizing

agents suggest that the subsequent apoptosis can be caspase-independent.[8][9] In this

pathway, lysosomal membrane permeabilization and the release of proteases like cathepsin B

play a crucial role in executing cell death.[1][8]
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Mechanism of Action of (-)-Peloruside A
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Caption: Signaling pathway of (-)-peloruside A-induced cell death.
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Conclusion
(-)-Peloruside A is a marine-derived macrolide with significant potential as an anticancer

agent. Its unique microtubule-stabilizing properties and distinct binding site on β-tubulin make it

a valuable lead compound for the development of new chemotherapeutics, particularly for

drug-resistant cancers. Further research into its synthesis and a more detailed elucidation of its

downstream signaling pathways will be crucial for its translation into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10853008#discovery-and-isolation-of-peloruside-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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